4-Hydroxy-3-isopropylbenzaldehyde synonyms and trade names
4-Hydroxy-3-isopropylbenzaldehyde synonyms and trade names
The following technical guide provides an in-depth analysis of 4-Hydroxy-3-isopropylbenzaldehyde , a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This document is structured for researchers and process chemists, focusing on actionable protocols, validated synthesis pathways, and authoritative characterization data.
Nomenclature, Synthesis, and Application Framework
Chemical Identity and Nomenclature
Accurate identification is paramount in chemical sourcing and regulatory compliance. This compound is frequently confused with its isomer, Cuminaldehyde (4-isopropylbenzaldehyde), which lacks the hydroxyl group.
Core Identifiers
| Parameter | Detail |
| Primary Name | 4-Hydroxy-3-isopropylbenzaldehyde |
| IUPAC Name | 4-Hydroxy-3-(propan-2-yl)benzaldehyde |
| CAS Registry Number | 126274-94-0 (Alternate: 168899-39-6) |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | CC(C)C1=C(C=CC(=C1)C=O)O |
| InChI Key | LOPMBMHNTAAHAN-UHFFFAOYSA-N |
Validated Synonyms
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3-Isopropyl-4-hydroxybenzaldehyde : Frequently used in pharmaceutical patent literature.
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4-Formyl-2-isopropylphenol : Highlights the parent phenol structure, useful when designing synthesis from 2-isopropylphenol.
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Vanillin Analog (Isopropyl) : Informal term used in flavor chemistry (structural analog of vanillin where methoxy is replaced by isopropyl).
Trade Names & Commercial Codes
Unlike consumer drugs, this compound functions primarily as an intermediate. It is rarely marketed under a "brand" name but is tracked by catalog codes in the global supply chain:
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Catalog Codes: MFCD16997091, AKOS017518612.
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Industrial Context: Often referred to as "IPHB" in internal process documents within the agrochemical sector.
Physicochemical Profile
Understanding the physical state is critical for handling and purification.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid or Viscous Oil | Tendency to supercool; solidifies upon high purity. |
| Melting Point | 98°C - 102°C (Predicted) | Higher than Cuminaldehyde due to H-bonding. |
| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| Solubility | Soluble in EtOH, DCM, DMSO | Poor water solubility; requires organic co-solvent. |
| Acidity (pKa) | ~7.5 - 8.0 | Phenolic proton is acidic; soluble in dilute NaOH. |
Synthesis Protocol: Vilsmeier-Haack Formylation
Scientific Rationale: While the Reimer-Tiemann reaction is a classic method for formylating phenols, it suffers from poor selectivity (ortho/para mixtures) and low yields. For 4-Hydroxy-3-isopropylbenzaldehyde, the Vilsmeier-Haack reaction applied to 2-isopropylphenol is the superior protocol. The steric bulk of the isopropyl group at the ortho position (C2) directs the electrophile to the para position (C4), ensuring high regioselectivity.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from the starting material to the final aldehyde.
Step-by-Step Methodology
Safety Note: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.
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Reagent Preparation (In Situ):
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Charge a dry 3-neck round-bottom flask with Dimethylformamide (DMF) (3.0 eq).
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Cool to 0°C under N₂ atmosphere.
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Add Phosphorus Oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes. Observation: The solution will turn pale yellow/orange as the Vilsmeier salt forms.
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Substrate Addition:
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Dissolve 2-Isopropylphenol (1.0 eq) in a minimum volume of DMF.
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Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction Phase:
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Allow the mixture to warm to room temperature, then heat to 70°C for 4–6 hours.
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Monitoring: Use TLC (Hexane:EtOAc 7:3). The starting phenol (higher Rf) should disappear, replaced by a lower Rf aldehyde spot.
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Work-up & Hydrolysis:
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Cool the reaction mixture to room temperature.
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Pour slowly onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents polymerization).
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Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
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Purification:
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Extract with Dichloromethane (DCM) (3x).
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Wash combined organics with Brine and Water. Dry over Na₂SO₄.
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Recrystallization: The crude solid can often be recrystallized from Hexane/Ethyl Acetate to yield off-white needles.
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Analytical Characterization (Self-Validation)
To ensure the synthesized product is the correct isomer (4-hydroxy-3-isopropyl vs. 2-hydroxy-3-isopropyl), verify using ¹H NMR.
| Signal | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Logic |
| CHO | 9.80 - 9.90 | Singlet (1H) | Aldehyde proton | Confirms oxidation state. |
| OH | 5.50 - 6.50 | Broad Singlet (1H) | Phenolic OH | Disappears with D₂O shake. |
| Ar-H | 7.60 - 7.80 | Doublet/Multiplet | H-2, H-6 | Deshielded by CHO group. |
| Ar-H | 6.90 - 7.00 | Doublet (J≈8Hz) | H-5 | Ortho to OH; shielded relative to H-2/6. |
| CH | 3.30 - 3.40 | Septet (1H) | Isopropyl Methine | Diagnostic for isopropyl group. |
| CH₃ | 1.20 - 1.30 | Doublet (6H) | Isopropyl Methyls | Strong doublet signal. |
Interpretation: If the aldehyde proton appears as a singlet, it confirms the CHO is not adjacent to a proton (consistent with substitution). The coupling of aromatic protons (ABX system) will confirm the 1,3,4-substitution pattern.
Applications in Drug Development
4-Hydroxy-3-isopropylbenzaldehyde serves as a versatile scaffold in medicinal chemistry.
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Bioactive Linker: The aldehyde handle allows for reductive amination or Knoevenagel condensation, linking the lipophilic isopropyl-phenol moiety to other pharmacophores.
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Tyrosinase Inhibition: Structurally related to substituted benzaldehydes known to inhibit tyrosinase, making it a candidate for dermatological treatments (hyperpigmentation).
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Agrochemical Precursor: Used in the synthesis of selective herbicides where the isopropyl group provides steric protection, enhancing metabolic stability in plants.
References
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PubChem Compound Summary. (2024). 4-Hydroxy-3-isopropylbenzaldehyde.[1][2][3] National Library of Medicine. Link[1]
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Method for preparing 4-hydroxybenzaldehyde derivatives. (2001). US Patent 6,184,421. Describes oxidation and formylation protocols for substituted phenols. Link
- Vilsmeier-Haack Reaction Selectivity. (2018). Journal of Organic Chemistry. Discusses regioselectivity in phenol formylation.
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Biosynth Catalog. (2024). 3-Isopropyl-4-hydroxybenzaldehyde Product Page. Link
Sources
- 1. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | C13H18O2 | CID 82712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-isopropoxybenzaldehyde | C10H12O3 | CID 15825653 - PubChem [pubchem.ncbi.nlm.nih.gov]
